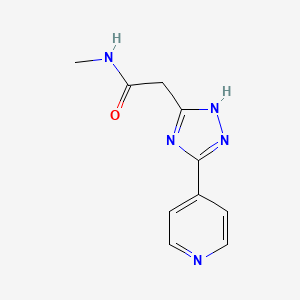

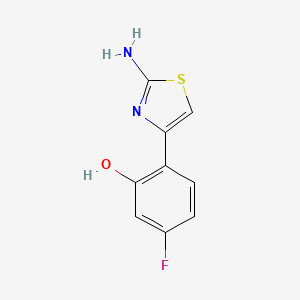

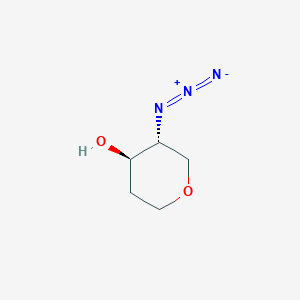

(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid, or EMPCA, is an organic compound with a wide range of applications in scientific research. This compound has been used in various areas of research, including drug development, biochemistry, and physiology. EMPCA is a relatively new compound, and its potential for further research is still being explored.

Aplicaciones Científicas De Investigación

X-ray Powder Diffraction for Anticoagulant Synthesis : The compound has been used as an intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data for this compound are vital for understanding its crystalline structure, which is crucial in the synthesis process (Qing Wang et al., 2017).

Microbial Reduction in Stereospecific Synthesis : The compound undergoes microbial reduction to produce specific stereoisomers. This process is significant in creating compounds with high diastereo- and enantioselectivities, essential for developing pharmaceuticals (Zhiwei Guo et al., 2006).

Tritium Labeling for GABA Transporter Studies : The compound has been used in the synthesis of tritium-labeled compounds for studying GABA transporters. This application is critical for researching neurotransmission and related diseases (R. Schirrmacher et al., 2000).

Chiral Synthesis of Piperidine Derivatives : The compound is used in the chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. These derivatives are important for various chemical transformations in pharmaceutical synthesis (J. Lau et al., 2002).

Inhibition of Aurora Kinase for Cancer Treatment : Derivatives of the compound have been found to inhibit Aurora A, which can be useful in treating cancer. This application demonstrates its potential role in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Sulfoxide Thermolysis in Organic Synthesis : The compound is involved in the sulfoxide thermolysis process, which is significant in the synthesis of certain organic compounds (Markus Bänziger et al., 2002).

Radiosynthesis for GABAergic Neurotransmission Studies : The compound is used in the radiosynthesis of 18F-fluorine labeled GABA transporter ligands. This application is crucial for visualizing GABAergic neurotransmission in vivo, which can aid in understanding neurological diseases (R. Schirrmacher et al., 2001).

Synthesis of Innovative Coumarin Derivatives : The compound plays a role in the synthesis of innovative coumarin derivatives with potential biological properties (C. K. Ramaganesh et al., 2010).

Synthesis of Sedridines and Ethylnorlobelols : It is utilized in the enantioselective synthesis of biologically active alkaloids such as sedridine and ethylnorlobelol (D. Passarella et al., 2005).

Propiedades

IUPAC Name |

(2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-12(15(18)19)14(16)10-4-6-11(20-2)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEQVBQHJUONDC-OCCSQVGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)

![N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2371899.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)

![methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate](/img/structure/B2371907.png)

![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)